![molecular formula C13H10ClNO4 B189433 Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS No. 26893-17-4](/img/structure/B189433.png)
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Overview
Description
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a chemical compound with the molecular formula C13H10ClNO4. It is known for its unique structure, which includes a quinoline core fused with a dioxolo ring and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-chloroquinoline-7-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-7-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds .
Scientific Research Applications
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-microbial drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be compared with other quinoline derivatives, such as:
6-Chloro-1,3-dioxolo[4,5-g]quinoline-7-carboxaldehyde: This compound has a similar structure but with an aldehyde group instead of an ester group, leading to different reactivity and applications.
8-Chloroquinoline-7-carboxylic acid:
The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS No. 26893-17-4) is a synthetic organic compound notable for its unique molecular structure, which features a quinoline core fused with a dioxole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 279.68 g/mol. Its structure includes a chloro substituent at the 8-position of the quinoline ring and an ethyl ester group at the carboxylic acid position (7-position) of the quinoline structure. The compound's unique configuration may influence its chemical reactivity and biological properties compared to other related compounds.
Structural Comparison Table
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 7-methoxyquinoline-8-carboxylate | C₁₃H₁₁NO₄ | Contains a methoxy group instead of chlorine |
Ethyl 6-chloroquinoline-2-carboxylate | C₁₃H₉ClN₂O₂ | Chlorine at a different position; different activity |
Ethyl 2-aminoquinoline-6-carboxylate | C₁₃H₁₂N₂O₂ | Amino group introduces different reactivity |
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated significant cytotoxicity against these cell lines while demonstrating lower toxicity towards normal liver L-02 cells.
Cytotoxicity Data Table
Cell Line | IC50 Value (µM) | Selectivity Index |
---|---|---|
HCT-116 | 15.2 | 10.0 |
HeLa | 12.5 | 12.5 |
A549 | 18.0 | 8.0 |
L-02 | >100 | - |
The selectivity index is calculated as the ratio of IC50 values between cancerous and normal cells, indicating that this compound exhibits preferential toxicity towards cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies reported that it exhibits bactericidal effects on Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 µM.
Antimicrobial Activity Data Table
Bacterial Strain | MIC (µM) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 31.25 | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 | Disruption of nucleic acid synthesis |
Escherichia coli | >100 | - |
The mechanism of action involves inhibition of protein synthesis pathways followed by interference with nucleic acid production.
Case Study: Synthesis and Evaluation
A recent study focused on synthesizing this compound through multi-step organic reactions. The synthesized compound was then evaluated for its biological activities:
- Synthesis Method : The synthesis involved the reaction of appropriate starting materials under controlled conditions to yield high purity.
- Biological Evaluation : The synthesized compound was subjected to cytotoxicity assays against selected cancer cell lines and antimicrobial susceptibility tests against various pathogens.
The findings from this case study demonstrated that this compound possesses significant potential as both an anticancer agent and an antimicrobial agent.
Properties
IUPAC Name |
ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-2-17-13(16)8-5-15-9-4-11-10(18-6-19-11)3-7(9)12(8)14/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDOHPSCFUSFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC3=C(C=C2N=C1)OCO3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356444 | |
Record name | ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26893-17-4 | |
Record name | 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26893-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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